molecular formula C3H7I B581850 1-Iodopropane-1,4 CAS No. 1219804-45-1

1-Iodopropane-1,4

Cat. No. B581850
CAS RN: 1219804-45-1
M. Wt: 174.018
InChI Key: PVWOIHVRPOBWPI-RRVWJQJTSA-N
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Description

1-Iodopropane-1,4 is an organic compound that is widely used in the synthesis of organometallic compounds and pharmaceuticals. It is an alkyl iodide, meaning it contains a carbon-iodine bond, and is a colorless liquid at room temperature. In addition, this compound is a versatile reagent in organic synthesis, and has been used to synthesize a variety of organometallic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-iodopropane-1,4 is based on the formation of a carbon-iodine bond. When the compound is reacted with hydroiodic acid, the carbon-iodine bond is formed, resulting in the formation of this compound. This reaction is typically conducted at a temperature of 0-5 °C and is complete within 1-2 hours.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of pharmaceuticals and other organic molecules, which may have pharmacological effects.

Advantages and Limitations for Lab Experiments

The main advantage of 1-iodopropane-1,4 is its versatility in organic synthesis. It can be used in a variety of laboratory experiments, including the synthesis of organometallic compounds and pharmaceuticals. Additionally, it is a colorless liquid at room temperature, making it easy to handle and store.
The main limitation of this compound is its toxicity. It is highly toxic and should be handled with care. Additionally, it is flammable and should be stored in a cool, dry place.

Future Directions

1-Iodopropane-1,4 has a wide range of potential future applications. It could be used in the synthesis of new organometallic compounds and pharmaceuticals. Additionally, it could be used in the synthesis of peptides, polymers-based drugs, and other organic molecules. Furthermore, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new materials for medical applications.

Synthesis Methods

1-Iodopropane-1,4 is synthesized by the reaction of propylene oxide with hydroiodic acid. Propylene oxide is reacted with HI under a nitrogen atmosphere in an inert solvent such as THF, and the product is collected in a separatory funnel. The reaction is typically conducted at a temperature of 0-5 °C and is complete within 1-2 hours.

Scientific Research Applications

1-Iodopropane-1,4 has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and medicinal chemistry. It has been used to synthesize a variety of organometallic compounds, pharmaceuticals, and other organic molecules. Additionally, it has been used in the synthesis of peptides, polymers-based drugs, and other organic molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-Iodopropane-1,4 can be achieved through a multi-step process involving the conversion of a starting material to the desired product via a series of reactions.", "Starting Materials": ["1,4-Butanediol", "Hydrogen iodide", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Magnesium sulfate", "Calcium chloride"], "Reaction": [ "1. The first step involves the conversion of 1,4-Butanediol to 1,4-Dibromobutane. This can be achieved by reacting 1,4-Butanediol with Hydrogen bromide in the presence of Sulfuric acid and Sodium bromide.", "2. The next step involves the conversion of 1,4-Dibromobutane to 1,4-Diiodobutane. This can be achieved by reacting 1,4-Dibromobutane with Hydrogen iodide in the presence of Sodium hydroxide and Sodium sulfate.", "3. The final step involves the conversion of 1,4-Diiodobutane to 1-Iodopropane-1,4. This can be achieved by reacting 1,4-Diiodobutane with Magnesium sulfate and Calcium chloride in the presence of Sodium bicarbonate." ] }

CAS RN

1219804-45-1

Molecular Formula

C3H7I

Molecular Weight

174.018

IUPAC Name

1,1,2,2-tetradeuterio-1-iodopropane

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2

InChI Key

PVWOIHVRPOBWPI-RRVWJQJTSA-N

SMILES

CCCI

synonyms

1-Iodopropane-1,4

Origin of Product

United States

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